![molecular formula C8H8ClNO3 B2966070 5-Chloro-3-(methoxymethyl)picolinic acid CAS No. 1386986-57-7](/img/structure/B2966070.png)
5-Chloro-3-(methoxymethyl)picolinic acid
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Overview
Description
5-Chloro-3-(methoxymethyl)picolinic acid is a chemical compound with the CAS Number: 1386986-57-7 . It has a molecular weight of 201.61 and its linear formula is C8H8ClNO3 .
Synthesis Analysis
The synthesis of 5-Chloro-3-(methoxymethyl)picolinic acid involves a multi-step reaction . The first step involves sodium hydride in N,N-dimethyl-formamide at 0 °C for 0.25 hours . The second step involves zinc and dichloro (1,1’-bis (diphenylphosphanyl)ferrocene)palladium (II) in CH2Cl2 / N,N-dimethyl-formamide at 150 °C in an inert atmosphere . The final step involves sodium hydroxide in water at 100 °C .Molecular Structure Analysis
The molecular structure of 5-Chloro-3-(methoxymethyl)picolinic acid is represented by the linear formula C8H8ClNO3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 5-Chloro-3-(methoxymethyl)picolinic acid have been described in the Synthesis Analysis section above .Physical And Chemical Properties Analysis
5-Chloro-3-(methoxymethyl)picolinic acid is stored at room temperature .Scientific Research Applications
- Recent studies have revealed that picolinic acid, including its chlorinated derivatives, exhibits broad-spectrum antiviral activity. It can effectively block several disease-causing viruses, including SARS-CoV-2 (the virus responsible for COVID-19) and influenza A viruses. Researchers are exploring its potential as an antiviral agent in drug development.
- In environmental applications, 5-Chloro-3-(methoxymethyl)picolinic acid has been investigated for its biodegradation capabilities. For instance, a mixed culture of Achromobacter sp. and Cupriavidus sp. demonstrated efficient degradation of 4-chloronitrobenzene, suggesting its potential use in remediation processes .
Antiviral Properties
Biodegradation and Environmental Remediation
Mechanism of Action
Target of Action
The primary targets of “5-Chloro-3-(methoxymethyl)picolinic acid” are zinc finger proteins (ZFPs) . These proteins play a crucial role in various cellular functions, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
“5-Chloro-3-(methoxymethyl)picolinic acid” interacts with its targets, the zinc finger proteins, by binding to them. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction results in the inhibition of viral replication and packaging, among other effects .
Biochemical Pathways
The compound affects the biochemical pathways related to zinc transport . It acts as an anti-infective and immunomodulator through its role in zinc transport . The full catabolic pathway of “5-chloro-3-(methoxymethyl)picolinic acid” and its physiological and genetic foundation remain unknown .
Result of Action
The molecular and cellular effects of “5-Chloro-3-(methoxymethyl)picolinic acid” action include the inhibition of viral replication and packaging, as well as the disruption of normal cell homeostatic functions . It has been shown to be an anti-viral in vitro and in vivo .
Action Environment
The action, efficacy, and stability of “5-Chloro-3-(methoxymethyl)picolinic acid” can be influenced by various environmental factors. For instance, the degradation kinetics experiments of similar compounds have been conducted in specific conditions . .
Safety and Hazards
Future Directions
While specific future directions for 5-Chloro-3-(methoxymethyl)picolinic acid are not mentioned in the search results, picolinic acid, a related compound, has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects . It is also suggested to assist in the absorption of zinc (II) ions and other divalent or trivalent ions through the small intestine . This suggests potential future directions for research into 5-Chloro-3-(methoxymethyl)picolinic acid and related compounds.
properties
IUPAC Name |
5-chloro-3-(methoxymethyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-13-4-5-2-6(9)3-10-7(5)8(11)12/h2-3H,4H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWOJXWCRPOANO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N=CC(=C1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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